molecular formula C18H16FNO4 B2863060 8-((dimethylamino)methyl)-3-(2-fluorophenoxy)-7-hydroxy-4H-chromen-4-one CAS No. 315234-59-4

8-((dimethylamino)methyl)-3-(2-fluorophenoxy)-7-hydroxy-4H-chromen-4-one

Cat. No.: B2863060
CAS No.: 315234-59-4
M. Wt: 329.327
InChI Key: BNYCKKHXUMQANO-UHFFFAOYSA-N
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Description

8-((Dimethylamino)methyl)-3-(2-fluorophenoxy)-7-hydroxy-4H-chromen-4-one is a synthetic chromenone derivative characterized by a 4H-chromen-4-one core substituted with a dimethylaminomethyl group at position 8, a 2-fluorophenoxy group at position 3, and a hydroxyl group at position 5. The compound’s structure combines electron-withdrawing (2-fluorophenoxy) and electron-donating (dimethylaminomethyl) groups, which influence its physicochemical and biological properties.

Properties

IUPAC Name

8-[(dimethylamino)methyl]-3-(2-fluorophenoxy)-7-hydroxychromen-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16FNO4/c1-20(2)9-12-14(21)8-7-11-17(22)16(10-23-18(11)12)24-15-6-4-3-5-13(15)19/h3-8,10,21H,9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNYCKKHXUMQANO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC1=C(C=CC2=C1OC=C(C2=O)OC3=CC=CC=C3F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16FNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 8-((dimethylamino)methyl)-3-(2-fluorophenoxy)-7-hydroxy-4H-chromen-4-one , a derivative of coumarin, has garnered interest due to its potential biological activities, particularly in antimicrobial and antitumor applications. This article explores the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C17H18FNO4\text{C}_{17}\text{H}_{18}\text{F}\text{N}\text{O}_{4}

Synthesis

The synthesis of this compound typically involves a Mannich reaction , where dimethylamine and formaldehyde react with a flavonoid precursor to yield the desired product. The process includes purification steps such as thin-layer chromatography to isolate the final compound .

Antimicrobial Activity

Research indicates that 8-((dimethylamino)methyl)-3-(2-fluorophenoxy)-7-hydroxy-4H-chromen-4-one exhibits significant antimicrobial properties.

  • Mechanism of Action : The compound demonstrates bactericidal effects against various Gram-positive and Gram-negative bacteria. It inhibits protein synthesis and disrupts nucleic acid and peptidoglycan production, contributing to its antimicrobial efficacy .
  • Minimum Inhibitory Concentration (MIC) : The MIC values for different bacterial strains have been reported, showcasing its potency:
    • Staphylococcus aureus : MIC 15.625–62.5 μM
    • Enterococcus faecalis : MIC 62.5–125 μM .

Antitumor Activity

The compound has also been investigated for its antitumor properties.

  • Cell Lines Tested : Studies have shown that it displays antiproliferative effects on various cancer cell lines, including breast and lung cancer cells.
  • Mechanism : The antitumor mechanism may involve the induction of apoptosis and inhibition of cell cycle progression, although specific pathways remain to be fully elucidated .

Case Studies

StudyFindings
Study 1 Demonstrated significant antibacterial activity against MRSA with an MIC of 0.381 μM, outperforming traditional antibiotics like ciprofloxacin .
Study 2 Reported that the compound inhibited biofilm formation in E. coli and S. aureus by reducing LasR gene expression by up to 60% at sub-MIC concentrations .
Study 3 Showed antiproliferative effects on cancer cell lines with IC50 values ranging from 10 to 50 µM across different types of cancer cells .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural analogs differ in substituent patterns at positions 2, 3, and 7 of the chromenone core. Below is a detailed comparison based on substituent effects, synthesis yields, and physicochemical properties:

Spectroscopic and Crystallographic Trends

  • IR/NMR: The 7-hydroxy group in the target compound and analogs (e.g., 5a–5d) generates characteristic O–H stretching (~3200 cm⁻¹) and phenolic proton signals (δ 10–12 ppm in ¹H NMR) .
  • Mass Spectrometry : Molecular ion peaks (e.g., [M+H⁺] = 326.1 for 5a) align with calculated masses, confirming structural integrity .
  • Crystallography : Related compounds (e.g., ) were refined using SHELXL, indicating methodological consistency in structural validation .

Functional Group Impact on Activity

  • 2-Fluorophenoxy vs. Methoxyphenyl: The fluorine atom’s electronegativity may enhance interactions with hydrophobic enzyme pockets compared to methoxy groups .
  • Hydroxy vs. Methoxy at Position 7 : The hydroxy group’s hydrogen-bonding capacity could improve target engagement but may reduce metabolic stability relative to methoxy .

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